molecular formula C10H16O2 B14226603 Tert-butyl 4-methylpenta-2,4-dienoate CAS No. 569679-93-2

Tert-butyl 4-methylpenta-2,4-dienoate

Cat. No.: B14226603
CAS No.: 569679-93-2
M. Wt: 168.23 g/mol
InChI Key: IQNVHHPAPLLSII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methylpenta-2,4-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (penta-2,4-dienoate backbone) and a tert-butyl ester group. This structure confers unique reactivity, particularly in cycloaddition reactions like Diels-Alder, due to the electron-deficient dienophile nature of the conjugated ester. The tert-butyl group enhances steric bulk and may improve thermal stability compared to smaller esters (e.g., methyl or ethyl) . Applications span organic synthesis, pharmaceuticals, and materials science, where its reactivity and stability are leveraged for constructing complex molecules.

Properties

CAS No.

569679-93-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl 4-methylpenta-2,4-dienoate

InChI

InChI=1S/C10H16O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-7H,1H2,2-5H3

InChI Key

IQNVHHPAPLLSII-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methylpenta-2,4-dienoate typically involves the esterification of 4-methylpenta-2,4-dienoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methylpenta-2,4-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-methylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-methylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by specific enzymes and catalysts in biological and chemical systems .

Comparison with Similar Compounds

Ester Group Variations

Compound Ester Group Key Structural Features Reactivity/Applications
Tert-butyl 4-methylpenta-2,4-dienoate Tert-butyl Steric bulk enhances stability; conjugated diene High regioselectivity in Diels-Alder reactions
Ethyl 4-methylpenta-2,4-dienoate Ethyl Lower steric hindrance; higher volatility Used in kinetic studies of dienophiles
Methyl penta-2,4-dienoate Methyl Smallest ester group; high solubility Common dienophile in academic research

Key Insight : The tert-butyl group reduces solubility in polar solvents but increases thermal stability, making it preferable for high-temperature reactions. Ethyl and methyl analogs are more volatile and soluble but less sterically protected .

Substituent Modifications

Compound Substituents Impact on Properties
Tert-butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate Trimethylsilyloxy group at C3 Enhanced electron-withdrawing effects; silane protects hydroxyl during synthesis
Methyl 2,4-dimethoxypenta-2,4-dienoate Methoxy groups at C2 and C4 Increased electron density alters Diels-Alder reactivity; used in photochemical applications
Ethyl 5-phenylpenta-2,4-diynoate Diynoate moiety (C≡C-C≡C) Higher strain and reactivity; used in alkyne metathesis

Key Insight: Electron-withdrawing groups (e.g., silyloxy, methoxy) or extended π-systems (diynoates) significantly alter reactivity profiles. This compound’s balance of steric protection and moderate electron deficiency makes it versatile in cycloadditions .

Comparison with Ethyl/Methyl Analogs :

  • Ethyl and methyl esters are synthesized under milder conditions but lack the tert-butyl group’s stability .
  • Trimethylsilyl-protected derivatives (e.g., Tert-butyl 3-((trimethylsilyl)oxy)penta-2,4-dienoate) enable stepwise functionalization .

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